molecular formula C9H16O2 B3053666 PENTAMETHYLCYCLOPROPANE-1-CARBOXYLIC ACID CAS No. 55109-26-7

PENTAMETHYLCYCLOPROPANE-1-CARBOXYLIC ACID

Cat. No.: B3053666
CAS No.: 55109-26-7
M. Wt: 156.22 g/mol
InChI Key: CULDOFBSBZAHMP-UHFFFAOYSA-N
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Description

Pentamethylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H16O2 It is a derivative of cyclopropane, characterized by the presence of five methyl groups attached to the cyclopropane ring and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pentamethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of pentamethylcyclopropane with carbon dioxide under high pressure and temperature conditions. Another approach involves the use of diazo compounds and transition metal catalysts to facilitate the cyclopropanation reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation processes using specialized reactors and catalysts. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Pentamethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.

    Substitution: The methyl groups on the cyclopropane ring can participate in substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under UV light or heat.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pentamethylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of pentamethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The cyclopropane ring’s unique geometry may also play a role in modulating the compound’s biological effects.

Comparison with Similar Compounds

    Cyclopropane-1-carboxylic acid: Lacks the methyl groups, resulting in different chemical and physical properties.

    Tetramethylcyclopropane-1-carboxylic acid: Contains four methyl groups, leading to variations in reactivity and stability.

    Hexamethylcyclopropane-1-carboxylic acid: Contains six methyl groups, which may affect its solubility and interaction with other molecules.

Uniqueness: Pentamethylcyclopropane-1-carboxylic acid is unique due to its specific arrangement of five methyl groups on the cyclopropane ring, which imparts distinct steric and electronic properties

Properties

IUPAC Name

1,2,2,3,3-pentamethylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7(2)8(3,4)9(7,5)6(10)11/h1-5H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULDOFBSBZAHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C(=O)O)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634406
Record name 1,2,2,3,3-Pentamethylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55109-26-7
Record name 1,2,2,3,3-Pentamethylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pentamethylcyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PENTAMETHYLCYCLOPROPANE-1-CARBOXYLIC ACID
Reactant of Route 2
PENTAMETHYLCYCLOPROPANE-1-CARBOXYLIC ACID
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PENTAMETHYLCYCLOPROPANE-1-CARBOXYLIC ACID
Reactant of Route 4
PENTAMETHYLCYCLOPROPANE-1-CARBOXYLIC ACID
Reactant of Route 5
PENTAMETHYLCYCLOPROPANE-1-CARBOXYLIC ACID
Reactant of Route 6
PENTAMETHYLCYCLOPROPANE-1-CARBOXYLIC ACID

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